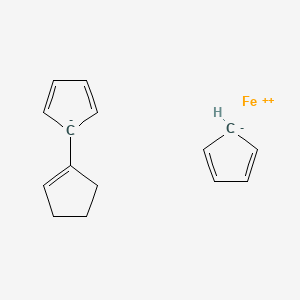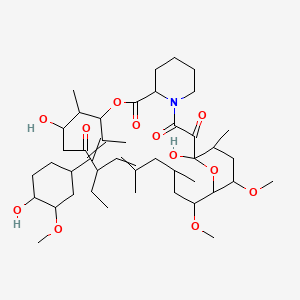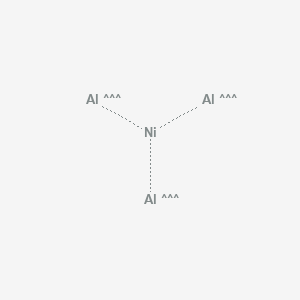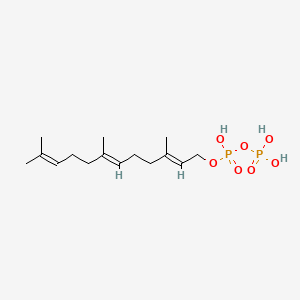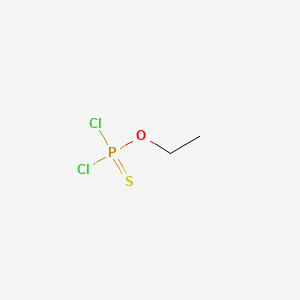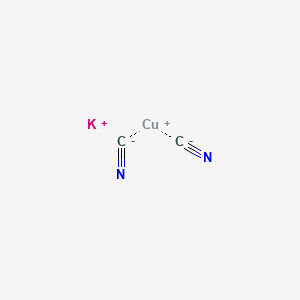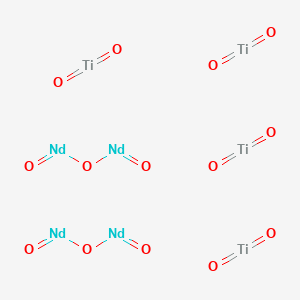
Neodymium(III) titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium(III) titanate is a compound with the chemical formula Nd2Ti2O7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium(III) titanate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common approach involves mixing neodymium oxide (Nd2O3) and titanium dioxide (TiO2) in stoichiometric ratios, followed by high-temperature calcination to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, neodymium oxide and titanium dioxide, are thoroughly mixed and subjected to temperatures ranging from 1200°C to 1500°C. This process ensures the formation of a homogeneous product with the desired crystalline structure .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium(III) titanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of neodymium and titanium ions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield neodymium oxide and titanium dioxide, while reduction reactions can produce lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Neodymium(III) titanate has a wide range of scientific research applications. In materials science, it is used to develop high-strength magnets and laser crystals, such as neodymium-doped yttrium aluminum garnet (Nd:YAG) . In electronics, it is utilized in the production of capacitors and other electronic components due to its dielectric properties . Additionally, this compound is studied for its potential use in optical technologies, including lenses and coatings .
Mecanismo De Acción
The mechanism by which neodymium(III) titanate exerts its effects is primarily related to its crystal structure and the interactions between neodymium and titanium ions. The compound’s unique arrangement of atoms allows for various electronic and magnetic properties, which are exploited in different applications . Molecular targets and pathways involved include the coordination of neodymium and titanium ions with oxygen atoms, leading to the formation of stable and functional structures .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to neodymium(III) titanate include other rare-earth titanates, such as lanthanum titanate (La2Ti2O7) and praseodymium titanate (Pr2Ti2O7) .
Uniqueness: this compound stands out due to its specific electronic and magnetic properties, which are influenced by the presence of neodymium ions. These properties make it particularly suitable for applications in high-strength magnets and laser technologies, distinguishing it from other rare-earth titanates .
Propiedades
IUPAC Name |
dioxotitanium;oxo(oxoneodymiooxy)neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Nd.14O.4Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVDTWSFRCPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Ti]=O.O=[Ti]=O.O=[Ti]=O.O=[Nd]O[Nd]=O.O=[Nd]O[Nd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd4O14Ti4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

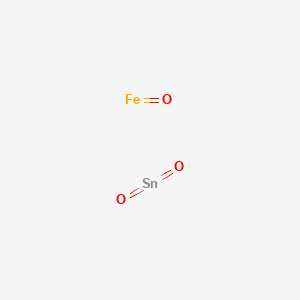
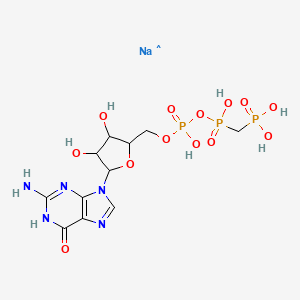
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
